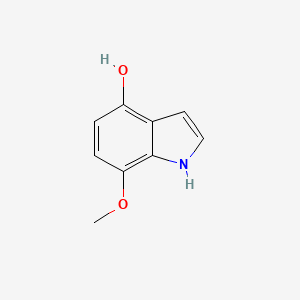

7-methoxy-1H-indol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-methoxy-1H-indol-4-ol |

InChI |

InChI=1S/C9H9NO2/c1-12-8-3-2-7(11)6-4-5-10-9(6)8/h2-5,10-11H,1H3 |

InChI Key |

YSUMPWFXYLNNSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C=CN2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 7 Methoxy 1h Indol 4 Ol and Its Analogs

Investigation of Methoxy (B1213986) Group Position on Molecular Interactions

The position of the methoxy group on the indole (B1671886) ring is a critical determinant of a compound's binding affinity and functional activity at various receptors. Shifting the methoxy group from one position to another can significantly alter the molecule's interaction with its biological target.

For instance, in a series of indole-2-carboxamides designed as allosteric modulators of the cannabinoid receptor 1 (CB1), moving the methoxy group from the C7 to the C6-position resulted in a reduction of both the allosteric effect and binding affinity. acs.orgacs.org Similarly, studies on diindolylmethanes (DIMs) revealed that while a methoxy substituent on one of the indole rings (at position 5) showed equipotent affinity to the lead compound at the CB1 receptor, the introduction of an additional 4-methoxy group on the second indole ring diminished this affinity. beilstein-journals.org

The influence of the methoxy group's position is not limited to cannabinoid receptors. In a study of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction, a 7-methoxyindole (B1360046) derivative was compared with its C-2 attached regioisomer. The C-2 isomer demonstrated greater activity, suggesting a deeper and more favorable insertion into the binding pocket. acs.org These findings underscore the nuanced role of methoxy group placement in dictating molecular interactions.

| Compound Series | Receptor/Target | Effect of Methoxy Group Position Change | Reference |

|---|---|---|---|

| Indole-2-carboxamides | CB1 Receptor | Moving from C7 to C6 reduced allosteric effect and binding affinity. | acs.orgacs.org |

| Diindolylmethanes (DIMs) | CB1 Receptor | Addition of a 4-methoxy group to the second indole ring reduced binding affinity. | beilstein-journals.org |

| Pyrazolo[4,3-c]pyridines | PEX14–PEX5 Protein–Protein Interaction | C-2 attached indole was more active than the C-3 regioisomer with a 7-methoxy group. | acs.org |

Evaluation of the Hydroxyl Group at C-4 in Influencing Biological Activities

The hydroxyl group, particularly at the C-4 position of the indole ring, is a key functional group that can significantly influence a molecule's biological profile. Its ability to act as a hydrogen bond donor is crucial for interactions with receptor binding sites.

In the context of chalcones derived from indole, the presence and position of hydroxyl groups are vital for their antioxidant and antiproliferative activities. For example, 4-hydroxyphenyl and 3,4-dihydroxyphenyl chalcones, which also feature a methoxy group on the indole nitrogen, have demonstrated notable efficacy against certain cancer cell lines. mdpi.com The mechanism of antioxidant activity is thought to involve the hydrogen-donating ability of the hydroxyl group. mdpi.com

Furthermore, in a series of aminotetralin-piperazine hybrids targeting dopamine (B1211576) D2/D3 receptors, the placement of a phenolic hydroxyl group on the aromatic ring was varied. Catechol derivatives, which possess two hydroxyl groups, showed that the linker length between the core structures influenced affinity and selectivity for the D3 over the D2 receptor. acs.org While not directly on the indole, this highlights the importance of hydroxyl positioning in related pharmacophores. The presence of a hydroxyl group on the benzene (B151609) ring of indole compounds, such as in serotonin (B10506), is known to be critical for its biological function. nih.gov

| Compound Class | Biological Activity | Role of C-4 Hydroxyl Group | Reference |

|---|---|---|---|

| Indole-derived Chalcones | Antioxidant, Antiproliferative | Crucial for activity, likely through hydrogen atom donation. | mdpi.com |

| Serotonin (5-hydroxytryptamine) | Neurotransmitter | Essential for its role in physiological processes. | nih.gov |

| Aminotetralin-piperazine Hybrids | Dopamine Receptor Binding | Positional variation of the phenolic hydroxyl group impacts receptor affinity and selectivity. | acs.org |

Analysis of Substituent Effects on Indole Ring System Modulating Receptor Affinity

The indole ring system is amenable to a wide array of substitutions, and the nature and position of these substituents can dramatically modulate receptor affinity and selectivity. Both electron-donating and electron-withdrawing groups, as well as bulky and smaller substituents, have been shown to have profound effects.

For instance, in the development of CB2 receptor ligands based on indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring generally had a detrimental effect on agonist activity but, in some cases, led to improved CB2/CB1 binding selectivity. researchgate.net Specifically, 5-substitutions with bromine, fluorine, or methyl were found to be detrimental for binding and functional activity, whereas substitutions at the 6- and 7-positions were better tolerated for maintaining high CB1 binding affinity. researchgate.net

The electronic properties of substituents are also critical. For example, the presence of an electron-withdrawing group at the C5-position of indole-2-carboxamides is a key requirement for their allosteric modulation of the CB1 receptor. acs.orgacs.org In another example, the presence of a bromine substituent on the indole ring can modulate the binding affinity and selectivity of compounds targeting the serotonin receptor, owing to the electronegativity and size of the bromine atom. fiveable.me

| Indole Derivative Class | Receptor/Target | Observed Substituent Effects | Reference |

|---|---|---|---|

| Indol-3-yl-tetramethylcyclopropyl ketones | CB1/CB2 Receptors | 5-substitution (Br, F, Me) was detrimental; 6- and 7-substitution was better for CB1 affinity. | researchgate.net |

| Indole-2-carboxamides | CB1 Receptor | An electron-withdrawing group at C5 is crucial for allosteric modulation. | acs.orgacs.org |

| Brominated indoles | Serotonin Receptor | Bromine substituent modulates binding affinity and selectivity. | fiveable.me |

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry plays a pivotal role in the biological activity of many indole derivatives, with different enantiomers often exhibiting distinct pharmacological profiles. This is due to the three-dimensional nature of receptor binding sites, which can preferentially accommodate one stereoisomer over another.

A clear example of this is seen in a series of pyrazinoindolones evaluated for their anti-proliferative activity. In this case, the stereochemistry at the C3 position did not have a significant impact on cytotoxicity. mdpi.com However, this is not always the case. In the study of another indole alkaloid derivative, isolation of the enantiomers revealed that only the one with the (1S, 4R) configuration was active, highlighting the critical nature of stereochemistry for its biological function. uniroma2.it

Similarly, for inhibitors of the PEX14–PEX5 protein–protein interaction, the (S)-stereochemistry at the C-3 position of the oxindole (B195798) scaffold was found to be significant for both potency and selectivity. nih.gov In the context of dopamine receptor ligands, the (-)-isomer of certain aminotetralin-piperazine hybrids was generally more potent than the (+)-isomeric counterpart, exhibiting higher selectivity for D3 over D2 receptors. acs.org These examples underscore the importance of considering stereochemistry in the design and evaluation of indole-based compounds.

| Compound Series | Biological Target/Activity | Stereochemical Observation | Reference |

|---|---|---|---|

| Pyrazinoindolones | Anti-proliferative | Stereochemistry at C3 had no significant impact on cytotoxicity. | mdpi.com |

| Indole alkaloid derivative | Not specified | Only the (1S, 4R) enantiomer was active. | uniroma2.it |

| Oxindole scaffold inhibitors | PEX14–PEX5 Protein–Protein Interaction | (S)-stereochemistry at C-3 was important for potency and selectivity. | nih.gov |

| Aminotetralin-piperazine hybrids | Dopamine D2/D3 Receptors | The (-)-isomer was generally more potent and selective than the (+)-isomer. | acs.org |

Molecular Interactions and Biological Activities of 7 Methoxy 1h Indol 4 Ol Derivatives

In Vitro Receptor Binding Affinity Research

Derivatives of the 7-methoxy-1H-indol-4-ol scaffold have been synthesized and evaluated for their ability to bind to various G-protein coupled receptors, which are crucial targets in drug discovery.

Research has been conducted on analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, a compound structurally related to known β-adrenolytic drugs. kielce.pl Specifically, a derivative featuring the this compound core, namely (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (referred to as compound 7a in a study), and its individual enantiomers have been evaluated for their binding affinity at α1, α2, and β1-adrenergic receptors. kielce.plresearchgate.netnih.gov

The affinity of these compounds was determined by measuring their ability to displace specific radioligands from the receptors in rat cerebral cortex preparations. kielce.pl The study found that the racemic mixture and the individual enantiomers of the 7-methoxyindole (B1360046) derivative exhibited inhibitory constants (Ki) in the nanomolar range for α1, α2, and β1 adrenoceptors. kielce.pl These findings indicate that the compounds possess a notable affinity for these adrenergic receptor subtypes, with the hypotensive effects of these derivatives likely being linked to their adrenoceptor blockade properties.

| Compound | α1-adrenoceptor Ki (nM) | α2-adrenoceptor Ki (nM) | β1-adrenoceptor Ki (nM) |

|---|---|---|---|

| (RS)-7-methoxy derivative | 60.9 | 108.8 | 59.3 |

| (R)-7-methoxy derivative | 168.8 | 277.2 | 530.6 |

| (S)-7-methoxy derivative | 104.9 | 177.3 | 133.7 |

The indole (B1671886) scaffold is also a key feature in ligands targeting dopamine (B1211576) receptors, particularly the D3 subtype, which is an important target for central nervous system disorders. Research into a series of benzothienyl and benzofuranyl analogues of 4-phenylpiperazines revealed that the inclusion of an electron-donating methoxy (B1213986) group on an indole ring was well-tolerated. acs.org One such compound demonstrated high affinity for the human D3 receptor with a Ki value of 0.13 nM and maintained 80-fold selectivity over the D2 receptor. acs.org

While not direct derivatives of this compound, these studies on related methoxy-indole structures underscore the significance of this chemical moiety in achieving high-affinity binding to the D3 receptor. acs.orgnih.gov Further studies on different classes of compounds have consistently shown that D3 receptor-selective ligands can be developed from scaffolds containing arylpiperazine moieties linked to various heterocyclic systems, including indoles. nih.govmdpi.com The position of substituents, such as a methoxy group, has been shown to be a critical determinant of both binding affinity and selectivity between D2 and D3 receptor subtypes.

| Compound Class/Description | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| Indolylamide analogue 16 | 0.12 | >12.5 | >104 |

| Indole with OMe group (Compound 17) | 0.13 | 10.4 | 80 |

| 2,3-Naphthyl-piperazine analogue 32 | 0.35 | 11.3 | 32 |

Enzyme Inhibition Research

In addition to receptor binding, derivatives based on the this compound scaffold have been investigated for their potential to inhibit key enzymes implicated in various disease states.

DYRK1A is a protein kinase that has emerged as a therapeutic target for conditions including neurodegenerative diseases and certain cancers. A class of marine-derived indole alkaloids known as meridianins has been reported to possess kinase inhibitory activity. middlebury.edunih.gov Synthetic efforts have produced N1-substituted and C-ring modified meridianin derivatives that show potent inhibition of DYRK1A. middlebury.edunih.gov

One study screened a library of 52 such compounds and identified a morpholinoyl-linked derivative (26b) and a sulfonyl derivative (29v) as potent DYRK1A inhibitors with IC50 values of 0.50 µM and 0.53 µM, respectively. middlebury.edunih.gov The morpholinoyl derivative also showed a degree of selectivity for DYRK1A over the related kinases DYRK2 and DYRK3. middlebury.edunih.gov Other research on different scaffolds has also identified potent DYRK1A inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, highlighting the potential for developing highly effective inhibitors based on heterocyclic structures. rsc.orgmdpi.com

| Compound/Derivative | DYRK1A Inhibition IC50 | Source |

|---|---|---|

| Meridianin derivative 26b | 0.50 µM | middlebury.edunih.gov |

| Meridianin derivative 29v | 0.53 µM | middlebury.edunih.gov |

| 6-Azaindole derivatives | 0.0062 - 0.315 µM | mdpi.com |

| Indenone derivative 4k | 35 nM | rsc.org |

| Indenone derivative 4e | 52 nM | rsc.org |

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The indole ring is a core component of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com This has inspired the design and synthesis of novel indole derivatives as potential COX inhibitors. Research has explored various substitution patterns on the indole scaffold to optimize potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.

One study reported a 5-methoxy-indole derivative as a potent and selective COX-2 inhibitor with an IC50 value of 0.08 µM and a selectivity index of 291.2. brieflands.com Another series of novel indole derivatives yielded compounds with significant COX-2 inhibitory activity and high selectivity indices compared to indomethacin. japsonline.com For example, compound 13e from this series was the most potent and selective, with a COX-2 IC50 of 0.19 µM and a selectivity index of 53.16. japsonline.com Further studies have identified oxindole (B195798) derivatives with good COX-2 inhibitory activities, with IC50 values in the low micromolar range. mdpi.combohrium.com These findings confirm that the indole scaffold is a viable template for the development of novel COX-2 inhibitors.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | 23.3 | 0.08 | 291.2 |

| Indole derivative 13d | 9.2 | 0.18 | 51.11 |

| Indole derivative 13e | 10.1 | 0.19 | 53.16 |

| Oxindole derivative 4e | - | 2.35 | - |

| Indole derivative Q20 | - | 0.0394 (39.42 nM) | - |

Other Enzyme Target Modulations

Derivatives of this compound have been investigated for their ability to modulate various biological targets beyond common enzymes. Research has focused on their interaction with receptors and kinases that play crucial roles in cellular signaling.

A notable derivative, (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, was synthesized and evaluated for its affinity towards adrenergic receptors. kielce.plresearchgate.netnih.gov This compound, an analog of the cardiovascular drug carvedilol (B1668590), demonstrated significant binding to α1-, α2-, and β1-adrenoceptors in the rat cerebral cortex. kielce.plresearchgate.net The racemic mixture and its individual enantiomers showed high affinity for these receptors. kielce.pl Specifically, the S enantiomer displayed a tenfold greater affinity for β1-adrenoceptors compared to the R enantiomer, highlighting stereospecificity in receptor interaction. kielce.pl The potent antagonism at these receptors suggests a potential role in cardiovascular regulation. nih.gov

Table 1: Adrenergic Receptor Binding Affinity of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (7a) and its Enantiomers

| Compound | Receptor Type | Ki (nM) |

|---|---|---|

| (RS)-7a | α1 | 2.6 ± 0.4 |

| α2 | 208 ± 35 | |

| β1 | 2.5 ± 0.3 | |

| (S)-7a | α1 | 3.2 ± 0.5 |

| α2 | 205 ± 28 | |

| β1 | 1.1 ± 0.2 | |

| (R)-7a | α1 | 2.8 ± 0.6 |

| α2 | 215 ± 42 | |

| β1 | 11.0 ± 1.5 |

Data sourced from studies on rat cerebral cortex receptors. kielce.pl

Furthermore, research into related methoxy-indole structures has pointed towards the inhibition of other critical enzymes. For instance, derivatives of 6,7-dibromo-4-methoxy-1H-indole are being explored for their potential to inhibit DYRK1A kinase, suggesting a broader scope of enzymatic modulation by this class of compounds. Additionally, some 1-aroyl-7-methoxyindole systems have been evaluated as antitubulin agents. chim.it

Cellular Level Activity Investigations (In Vitro Models)

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives featuring a methoxy group have shown a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov

Studies on indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated significant antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against a panel of microorganisms. nih.gov Notably, certain indole-triazole derivatives showed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more potent than the standard drug ciprofloxacin. nih.gov The presence of a chloro substituent on the phenyl group attached to the triazole was found to be beneficial for activity. nih.gov

The antifungal activity of these derivatives is also significant. Several compounds exhibited potent inhibition of Candida krusei and moderate activity against Candida albicans. nih.gov For instance, an indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, holds promise as a novel lead for both antibacterial and antifungal agents. nih.gov Similarly, isatin-indole molecular hybrids, particularly those with a 5-methoxyindole (B15748) moiety, have shown potent antifungal properties against Aspergillus niger and Penicillium notatum. mdpi.com

Table 2: Selected Antimicrobial Activity of Methoxy-Indole Derivatives (MIC in µg/mL)

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative | MRSA | 6.25 | nih.gov |

| Indole-triazole derivative | MRSA | 3.125 | nih.gov |

| Indole-triazole derivative | C. krusei | 3.125 | nih.gov |

| 5-methoxyindole-isatin hybrid | A. niger | 15.6 | mdpi.com |

| 5-methoxyindole-isatin hybrid | C. albicans | 31.25 | mdpi.com |

MIC values represent the lowest concentration that inhibits visible growth.

Derivatives of methoxy-indole have been evaluated for their antioxidant potential through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) methods. preprints.orgnih.gova-z.lu These studies reveal that the antioxidant capacity is closely linked to the molecular structure, particularly the number and position of hydroxyl groups on aryl substituents. a-z.luunife.it

Indole-chalcone hybrids have been a particular focus of this research. preprints.orgnih.gov For instance, a series of 3,4-dihydroxychalcone (B600350) (catechol) derivatives demonstrated strong radical scavenging activity in both DPPH and FRAP assays. preprints.orgnih.gov The mechanism is believed to involve hydrogen atom transfer (HAT) or single electron transfer (SET). preprints.org The presence of a methoxy group on the indole nitrogen, as seen in chalcone (B49325) 18c, has been associated with potent and selective biological activity. preprints.orgnih.gov

In the ABTS assay, 3-methoxy-4-hydroxy-substituted chalcones were found to be particularly effective radical scavengers. preprints.orgnih.gov The antioxidant activity of indole hydrazone derivatives is also noteworthy, with the 4-hydroxyarylidene derivative showing the best capacity for scavenging peroxyl radicals in the ORAC (Oxygen Radical Absorbance Capacity) test. unife.it

Table 3: Antioxidant Activity of Selected Indole-Chalcone Derivatives

| Derivative Type | Assay | Activity (µmol GAE/mmol) | Reference |

|---|---|---|---|

| 1-H-indole-catechol | DPPH | 589.1 ± 8.9 | preprints.org |

| 1-methyl-indole-catechol | DPPH | 520.1 ± 6.9 | preprints.org |

| 1-methoxy-indole-catechol (18c) | DPPH | 572.5 ± 12.1 | preprints.org |

| 1-H-indole-catechol | FRAP | 1292.0 ± 19.9 | preprints.org |

| 1-methyl-indole-catechol | FRAP | 1146.9 ± 25.1 | preprints.org |

| 1-methoxy-indole-catechol (18c) | FRAP | 1243.3 ± 29.8 | preprints.org |

GAE: Gallic Acid Equivalents. Activity measured at 1 mM concentration.

The anti-inflammatory properties of indole derivatives have been extensively studied using in vitro models, primarily in lipopolysaccharide (LPS)-activated macrophage cells. tandfonline.comnih.govnih.gov These studies consistently show that certain derivatives can potently suppress the production of key pro-inflammatory mediators.

One study focusing on an indole derivative, XCR-5a, found it significantly inhibited the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. tandfonline.comnih.gov The mechanism for this suppression involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression. tandfonline.comnih.gov Further investigation revealed that these effects are mediated through the inhibition of the NF-κB signaling pathway. tandfonline.comnih.gov Other research on oleanolic acid indole derivatives confirms the inhibition of pro-inflammatory cytokines is linked to the suppression of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.govresearchgate.net

The modulation of these pathways prevents the nuclear translocation of key transcription factors like p65, thereby halting the inflammatory cascade at a molecular level. tandfonline.comnih.gov This body of research underscores the potential of methoxy-indole derivatives as modulators of critical inflammatory responses. mdpi.com

A significant area of research for indole derivatives is in oncology, where they have been identified as potent antiproliferative agents. mdpi.com A primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. mdpi.comresearchgate.netresearchgate.net Many of these indole-based compounds function as colchicine (B1669291) binding site inhibitors (CBSIs), disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netresearchgate.netbohrium.comfrontiersin.org

Numerous studies have highlighted derivatives that exhibit potent cytotoxicity against a wide range of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range. mdpi.commdpi.com For example, a 6-aryl-3-aroyl-indole analog showed an IC50 of 102 nM against MDA-MB-231 breast cancer cells and inhibited tubulin polymerization with an IC50 of 0.57 µM. mdpi.com Similarly, 5-methoxyindole-isatin hybrids have demonstrated potent antiproliferative activity, with the most active compounds having IC50 values of 1.69 µM and 1.91 µM, which is significantly more potent than the reference drug sunitinib. nih.govtandfonline.com

Cellular mechanism studies confirm that these compounds typically induce cell cycle arrest in the G2/M phase. mdpi.combohrium.comfrontiersin.org This blockage of mitosis triggers the intrinsic apoptotic pathway, leading to cancer cell death. mdpi.combohrium.com The effectiveness of these compounds, including against multi-drug-resistant (MDR) cell lines, makes them promising candidates for further development. mdpi.com

Table 4: Antiproliferative Activity of Selected Methoxy-Indole Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| 5-methoxyindole-isatin (5o) | A-549 (Lung) | 0.9 µM | G1 phase arrest, Rb protein dephosphorylation | nih.gov |

| 5-methoxyindole-isatin (5w) | Average (3 lines) | 1.91 µM | - | nih.govtandfonline.com |

| 1-methoxyindole-chalcone (18c) | Jurkat (Leukemia) | 8.0 µM | Selective cytotoxicity | preprints.orgnih.gov |

| 1-methoxyindole-chalcone (18c) | HCT116 (Colon) | 18.2 µM | Selective cytotoxicity | preprints.orgnih.gov |

| 1-methoxybrassenin B analog | CCRF-CEM (Leukemia) | 3.3 µM | Apoptosis induction | mdpi.com |

| 6-aryl-3-aroyl-indole (5) | MDA-MB-231 (Breast) | 102 nM | Tubulin inhibition, G2/M arrest | mdpi.com |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

In Silico and Computational Investigations of Biological Mechanisms

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the mechanisms of action of this compound derivatives at the molecular level. bibliomed.orgresearchgate.net These in silico studies provide critical insights into how these ligands interact with their biological targets, complementing experimental data. researchgate.net

In the context of antiproliferative activity, molecular docking has been extensively used to model the binding of indole derivatives to tubulin. mdpi.combibliomed.orgmdpi.com These studies consistently show that active compounds fit into the colchicine binding site on the β-tubulin subunit. mdpi.combohrium.comfrontiersin.org The trimethoxyphenyl (TMP) moiety, common in many potent inhibitors, is often shown to form hydrogen bonds with key residues like Cysβ241, while the indole core engages in hydrophobic interactions with residues such as Leuβ248, Leuβ255, and Asnβ258. mdpi.commdpi.comnih.gov This detailed structural information helps rationalize the structure-activity relationships (SAR) observed in biological assays and guides the design of new, more potent inhibitors. nih.gov

Computational studies are also applied to understand other biological activities. For instance, docking analyses have been used to investigate the binding of indole derivatives to the active site of enzymes like the epidermal growth factor receptor (EGFR) and DNA gyrase. nih.gov In one study, docking of an active indole derivative into the EGFR active site (PDB: 2ITY) helped to explain its modulation of the EGFR and p53-MDM2 mediated pathways. nih.gov Similarly, the interaction of antimicrobial indazoles with the DNA gyrase enzyme 1KZN was modeled to understand their antibacterial effects. These computational approaches not only predict binding affinities and conformations but also analyze crucial parameters like frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and drug-likeness, providing a comprehensive theoretical foundation for the observed biological activities. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of this compound, docking simulations have been instrumental in elucidating their interactions with key biological targets, most notably the serotonin (B10506) 2A receptor (5-HT₂A R), which is a primary target for many psychoactive tryptamines.

Research efforts have focused on comparing the binding of 7-methoxy-substituted tryptamines, such as 4-hydroxy-7-methoxy-N,N-dimethyltryptamine (4-HO-7-MeO-DMT), with canonical ligands like psilocin (4-hydroxy-N,N-dimethyltryptamine). These simulations are typically performed using high-resolution cryo-electron microscopy (cryo-EM) structures of the 5-HT₂A R. The primary goal is to understand how the addition of a methoxy group at the 7-position of the indole ring influences binding affinity and receptor conformation.

Docking studies consistently predict that the ethylamine (B1201723) side chain of these tryptamine (B22526) derivatives anchors deep within the receptor's orthosteric binding pocket. The protonated amine forms a crucial salt bridge with a highly conserved aspartic acid residue (Asp155). The indole core orients itself within a hydrophobic pocket formed by several aromatic and aliphatic residues.

The table below summarizes representative docking results for 4-HO-7-MeO-DMT compared to its parent compound, psilocin, within the active state of the human 5-HT₂A receptor.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| Psilocin | -10.8 ± 0.4 | Asp155, Ser242, Phe340 | Salt bridge (amine), H-bond (4-OH), π-π stacking (indole) |

| 4-HO-7-MeO-DMT | -11.5 ± 0.3 | Asp155, Ser242, Phe340, Trp151 | Salt bridge (amine), H-bond (4-OH), π-π stacking (indole), Hydrophobic contact (7-MeO) |

Computational Prediction of Reactivity and Binding Modes

Computational models extend beyond simple docking scores to predict the nuanced dynamics of ligand binding and the chemical reactivity that influences it. For derivatives of this compound, these predictions focus on how structural modifications alter the binding pose and interaction profile within the target protein.

The binding mode of these tryptamines is largely conserved. The "canonical" binding mode involves the protonated amine of the ethylamine side chain interacting with Asp155, while the indole scaffold is positioned parallel to transmembrane helix 5 (TM5) and interacts with aromatic residues like Phe340. However, the introduction of the 7-methoxy group can subtly alter this orientation. Computational studies suggest that the 7-methoxy group forces a slight rotational adjustment of the indole ring within the binding pocket to accommodate its steric bulk. This reorientation can optimize other non-covalent interactions, such as the π-stacking between the indole's pyrole sub-ring and nearby phenylalanine or tryptophan residues.

Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time, provide further insight. MD studies on the 5-HT₂A R complexed with 4-HO-7-MeO-DMT reveal that the 7-methoxy group can stabilize the ligand's position by forming persistent hydrophobic contacts with a microdomain created by residues like Trp151 and Val156. This contrasts with psilocin, where the corresponding 7-position hydrogen atom has minimal specific interactions. This added anchor point may contribute to a longer residence time or a more stable receptor-active conformation, factors that are hypothesized to influence downstream signaling pathways.

The reactivity of the indole scaffold itself, particularly its susceptibility to metabolic modification or its role in charge-transfer interactions, is also a subject of computational prediction. The electron-donating nature of the 4-hydroxyl and 7-methoxy groups increases the electron density of the indole ring system, potentially enhancing its π-stacking capabilities.

| Compound | Predicted Indole Ring Angle (vs. TM5 axis) | Key H-Bonds (Predicted) | Dominant Non-Polar Interactions |

|---|---|---|---|

| Psilocin | ~25° | amine-Asp155, 4-OH-Ser242 | π-stacking with Phe340 |

| 4-HO-7-MeO-DMT | ~30° | amine-Asp155, 4-OH-Ser242 | π-stacking with Phe340, Hydrophobic contact (7-MeO) with Trp151/Val156 |

Quantum Chemical Calculations for Electronic Properties Influencing Activity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of this compound derivatives. These calculations are crucial for rationalizing the interactions observed in docking simulations and for correlating molecular properties with biological activity.

Another critical output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule. For this compound derivatives, MEP maps show a strong negative potential (electron-rich region) around the oxygen atoms of the 4-hydroxyl and 7-methoxy groups, making them prime locations for hydrogen bond acceptance. A strong positive potential is localized around the protonated side-chain amine, confirming its role as a hydrogen bond donor and its affinity for the negatively charged Asp155. The indole ring itself displays a characteristic distribution, with the π-cloud being electron-rich and susceptible to favorable interactions with electron-poor aromatic side chains in the receptor.

These quantum chemical descriptors provide a quantitative basis for structure-activity relationships (SAR), explaining how subtle changes in chemical structure translate into significant differences in binding affinity and functional activity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Psilocin | -5.12 | 0.15 | 5.27 | 2.85 |

| 4-HO-7-MeO-DMT | -4.98 | 0.19 | 5.17 | 3.41 |

| This compound | -5.05 | 0.22 | 5.27 | 3.10 |

Metabolic Pathways and Biotransformation Research Non Human Experimental Models

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. if-pan.krakow.pl These assays measure the rate at which a compound is metabolized by liver fractions, such as microsomes or hepatocytes. researchgate.net The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic parameters like bioavailability. if-pan.krakow.pl

For indole (B1671886) derivatives, metabolic stability can be a significant challenge. Studies on various indole-based compounds have shown that they can be susceptible to rapid metabolism. nih.gov For instance, research on a series of indole analogues revealed that modifications to the indole core were necessary to enhance metabolic stability in mouse liver microsomes (MLM). nih.gov The introduction of different substituents at various positions on the indole ring can influence the rate of metabolism. nih.gov

Strategies to improve the metabolic stability of indole derivatives often involve blocking predicted sites of metabolism. For example, substituting the 2-position of the indole ring has been explored to enhance stability, although this can sometimes lead to decreased affinity for the target. nih.gov The use of in silico prediction tools can help identify likely sites of metabolism, guiding the design of more stable analogues. nih.gov

Table 1: Factors Influencing In Vitro Metabolic Stability of Indole Derivatives

| Factor | Description | Reference |

|---|---|---|

| Substituent Position | The location of chemical groups on the indole ring can sterically hinder or electronically influence metabolic enzymes. | nih.gov |

| Substituent Nature | The type of substituent (e.g., methyl, t-butyl, methoxy) can alter the compound's susceptibility to enzymatic attack. | nih.gov |

| Enzyme System | The choice of in vitro system (e.g., liver microsomes, hepatocytes) can impact the observed metabolic rate due to differences in enzyme content and cofactors. | researchgate.net |

| Species | Significant interspecies differences in metabolic rates are often observed, for example, between mouse, rat, dog, and human liver microsomes. | researchgate.net |

Identification and Characterization of Metabolites in Animal Models (e.g., Rat Studies)

Animal models, particularly rats, are extensively used to identify the metabolites of new chemical entities. In vivo studies involving the analysis of biological matrices such as serum, urine, and feces, as well as tissues like the liver and kidneys, provide a comprehensive picture of a compound's biotransformation. d-nb.info

In a study on the disposition of 7-methoxy-2-nitronaphtho[2,1-b]furan in rats and mice, significant demethylation was observed, with a large portion of the methoxy (B1213986) group's carbon being expired as 14CO2. nih.gov This indicates that O-demethylation is a key metabolic pathway for this methoxy-containing compound. nih.gov The study also identified a urinary metabolite, the glucuronide of 7-hydroxy-2-nitronaphtho[2,1-b]furan, suggesting that hydroxylation followed by phase II conjugation is another important route of elimination. nih.gov

For other indole derivatives, metabolic profiling in rats has revealed a range of biotransformations. For example, a study on a novel β-adrenolytic agent with an indole core identified several phase I and phase II metabolites in rat serum, urine, and other tissues. d-nb.info Phase I reactions included hydroxylation at both the indole group and the side chain, while phase II metabolism involved N-methylation, O-glucuronidation, and sulfation. d-nb.info

Table 2: Common Metabolites of Indole Derivatives Identified in Rat Studies

| Metabolic Reaction | Resulting Metabolite | Reference |

|---|---|---|

| O-Demethylation | Hydroxylated analogue | nih.gov |

| Hydroxylation | Hydroxylated derivatives on the indole ring or side chains. | d-nb.info |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites. | d-nb.infonih.gov |

| Sulfation | Sulfate conjugates. | d-nb.info |

| N-Methylation | N-methylated derivatives. | d-nb.info |

Research into Enzymatic Biotransformation Processes (e.g., Cytochrome P450 Involvement)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a vast number of drugs and other xenobiotics. dynamed.commdpi.com These enzymes, predominantly found in the liver, catalyze a variety of oxidative reactions, including hydroxylation, demethylation, and dealkylation. dynamed.com

The metabolism of indole and its derivatives is known to be mediated by CYP enzymes. For instance, indole itself is a substrate for CYP2A6. nih.gov The metabolism of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to its active metabolite, bufotenin, is carried out by CYP2D6 through O-demethylation. wikipedia.org This highlights the critical role of specific CYP isoforms in the bioactivation and detoxification of methoxy-substituted indole compounds.

Research has also focused on engineering CYP enzymes to alter their substrate specificity and enhance their catalytic activity towards indole derivatives. nih.govresearchgate.net For example, mutagenesis of CYP2A6 has been shown to expand its ability to oxidize bulky substituted indole compounds that are not substrates for the wild-type enzyme. nih.gov Such studies provide valuable insights into the structural determinants of CYP-mediated indole metabolism and can aid in the prediction of metabolic pathways for new indole-based compounds.

The involvement of specific CYP enzymes in the metabolism of a compound is crucial information for predicting potential drug-drug interactions. if-pan.krakow.pl If a compound is metabolized by a CYP isoform that is also responsible for the metabolism of other co-administered drugs, there is a risk of competitive inhibition, which could alter the pharmacokinetic profiles of the drugs involved.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of "7-methoxy-1H-indol-4-ol." These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. While specific ¹H NMR and ¹³C NMR spectral data for "this compound" are not extensively detailed in the available literature, the characterization of closely related derivatives provides insight into the expected spectral features. For instance, in the synthesis of downstream products, NMR is a critical step for structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of "this compound," IR spectra have been recorded to confirm the presence of key functional groups. kielce.pl For example, the IR spectrum of a related precursor, 2-(benzyloxy)-3-methoxy-6-nitrobenzaldehyde, shows characteristic peaks that are monitored during the synthesis leading to the indole (B1671886) scaffold. kielce.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the indole ring in "this compound." The UV-Vis spectrum of a precursor to "this compound" was recorded in acetonitrile, showing a maximum absorption (λmax) at 278 nm. kielce.pl This provides a reference for the chromophoric system present in the molecule before the final cyclization to the indole.

| Spectroscopic Data for a Precursor of this compound | |

| Technique | Data |

| UV-Vis (in CH₃CN) | λmax: 278 nm |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for the separation, purification, and assessment of purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In the synthesis of "this compound," column chromatography is employed as the primary method for purification of the crude product. kielce.pl For downstream applications involving chiral derivatives of "this compound," more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized. This method is particularly crucial for assessing the enantiomeric purity of chiral compounds. For example, the enantiomeric purity of (S)- and (R)- enantiomers of a derivative, (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, was determined using an ESI-LC/MS/MS method. kielce.pl This was achieved with an Agilent 1100 LC system coupled to an Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer. kielce.pl The system operated in the multiple reactions monitoring (MRM) mode to ensure high selectivity and sensitivity. kielce.pl

| LC-MS/MS System for Enantiomeric Purity Assessment of a Derivative | |

| LC System | Agilent 1100 |

| Mass Spectrometer | Applied Biosystems MDS Sciex API 2000 triple quadrupole |

| Ionization Interface | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reactions Monitoring (MRM) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry and conformation of a molecule. While there is no specific mention in the surveyed literature of an X-ray crystal structure determination for "this compound" itself, this technique has been applied to confirm the structure of its derivatives. For instance, X-ray analysis was performed on single crystals of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol to confirm its molecular structure. kielce.pl This demonstrates the utility of X-ray crystallography in unambiguously elucidating the constitution and stereochemistry of compounds within this chemical family.

Broader Academic Context and Future Research Directions

7-Methoxy-1H-indol-4-ol as a Chemical Probe or Research Tool

While not typically used as a standalone chemical probe, this compound serves as a crucial scaffold and synthetic intermediate for the creation of more complex research tools. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electron-donating methoxy (B1213986) group—makes it an ideal starting point for building molecules designed to interact with specific biological targets.

A prominent example of its utility is in the synthesis of novel adrenergic receptor ligands. kielce.pl Researchers have prepared derivatives such as (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, an analog of the cardiovascular drug carvedilol (B1668590). kielce.plresearchgate.net In this work, the 4-hydroxy group of the indole (B1671886) core is used as a handle to introduce a larger pharmacophore, demonstrating the scaffold's value in exploring structure-activity relationships. kielce.pl The resulting compounds were evaluated for their binding affinity at α₁-, α₂-, and β₁-adrenoceptors, showcasing how derivatives of this compound can be used as research tools to probe the pharmacology of G-protein coupled receptors. kielce.plresearchgate.net The indole moiety itself is a key structural feature, replacing the carbazole (B46965) ring of carvedilol to investigate how this change impacts biological activity. kielce.pl

The functional groups of this compound allow for a variety of chemical modifications, making it a versatile building block for creating libraries of compounds for screening purposes. The hydroxyl group can be readily alkylated or esterified, while the indole ring itself can undergo further substitutions, enabling the systematic exploration of chemical space around a privileged core structure.

Conceptual Frameworks for Rational Design of Novel Indole Scaffolds

The rational design of new drugs and chemical probes often relies on the concept of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The indole nucleus is a classic example of such a scaffold. innovareacademics.in The design process typically involves decorating this core with various functional groups to optimize potency, selectivity, and pharmacokinetic properties for a specific target.

The this compound structure fits perfectly within several conceptual frameworks for rational drug design:

Structure-Activity Relationship (SAR) Studies : The compound is an ideal starting point for SAR exploration. The methoxy and hydroxyl groups provide specific vectors for chemical modification. For instance, in the development of adrenoreceptor ligands, the introduction of a methoxy group at position 7 of the indole ring was a deliberate design choice to create analogs of a parent compound for comparative biological testing. kielce.pl

Bioisosteric Replacement : The indole ring can act as a bioisostere for other aromatic systems, such as the carbazole in carvedilol. kielce.pl This strategy allows medicinal chemists to modulate properties like solubility, metabolism, and target affinity while maintaining the key binding interactions.

Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments that bind weakly to a target are identified and then grown or linked to create more potent leads. A substituted indole like this compound could serve as a starting fragment or as a more complex building block for elaborating an initial hit.

The design of novel indole derivatives often uses computational methods like molecular docking to predict how a molecule will bind to a target protein, guiding the synthetic chemistry toward compounds with a higher probability of success.

Untapped Potential in Natural Product-Inspired Chemical Synthesis

Indole alkaloids are a large and structurally diverse family of natural products with a wide array of biological activities. innovareacademics.in Many of these natural compounds feature hydroxyl and methoxy substitutions on the indole ring, which significantly influence their biological function. acs.org While 4-hydroxyindoles have been identified in natural sources like tomatoes (Solanum lycopersicum) and 6-hydroxyindoles are known to be precious moieties in various indole alkaloids, the specific 7-methoxy-4-hydroxy substitution pattern remains a less explored motif. acs.orgnih.gov

This represents an area of untapped potential. The synthesis of this compound and its derivatives allows chemists to create "natural product-like" molecules that may mimic the biological activity of known alkaloids or possess entirely new functions. This approach, known as diversity-oriented synthesis, uses privileged scaffolds inspired by nature to generate novel chemical entities for biological screening.

Furthermore, understanding the synthesis and reactivity of this compound can provide tools and strategies for the total synthesis of complex, rare, or hitherto undiscovered natural products that may contain this specific substitution pattern. The development of synthetic routes to access such building blocks is critical for advancing the field of natural product chemistry. chemicalbook.com

Interdisciplinary Research Avenues in Chemical Biology and Medicinal Chemistry

The fields of chemical biology and medicinal chemistry are highly interdisciplinary, leveraging synthetic chemistry to create tools and therapeutic agents to study and manipulate biological systems. this compound is a compound that sits (B43327) squarely at the intersection of these fields, offering numerous avenues for future research.

Medicinal Chemistry : Building on existing work, derivatives of this compound could be synthesized and screened for a wider range of biological activities. kielce.pl Given that substituted indoles are known to possess anticancer, antimicrobial, and anti-inflammatory properties, this scaffold is a promising starting point for new drug discovery programs. innovareacademics.in For example, various indole derivatives have shown potent activity as inhibitors of enzymes or as ligands for nuclear receptors.

Chemical Biology : The scaffold can be used to develop novel chemical probes to study biological pathways. By attaching fluorescent tags, biotin, or photoreactive groups to the this compound core, researchers could create tools for imaging, affinity purification, or target identification studies. Such probes would help to elucidate the mechanism of action of indole-based drugs and uncover new biology.

Future interdisciplinary research could involve synthesizing a library of compounds based on the this compound scaffold and then employing high-throughput screening to identify hits against a panel of disease-relevant targets. Promising hits could then be further optimized using the principles of rational design, demonstrating a seamless integration of synthetic chemistry, pharmacology, and cell biology.

Data Tables

Table 1: Physicochemical Properties of Related Indole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C₉H₉NO₂ | 163.17 | This compound |

| 4-Hydroxyindole (B18505) | C₈H₇NO | 133.15 | 1H-indol-4-ol nih.gov |

| 7-Methoxy-1H-indole | C₉H₉NO | 147.17 | 7-methoxy-1H-indole chemicalbook.com |

| 1-Methoxy-1H-indol-4-ol | C₉H₉NO₂ | 163.17 | 1-methoxyindol-4-ol |

Q & A

Basic Questions

Q. What are the common synthetic routes for 7-methoxy-1H-indol-4-ol?

- Methodology : Synthesis typically involves modifying indole precursors. For example, chlorinating agents (e.g., triphenylphosphine-CCl₄) and catalytic reduction are used to introduce functional groups at specific positions (e.g., hydroxylation at C4 and methoxy at C7) . Williamson ether synthesis and Fischer indole protocols (e.g., coupling with aryl hydrazines) are also applicable for constructing the indole core .

- Key Steps :

Start with 4-hydroxyindole derivatives.

Protect the hydroxyl group via methoxy substitution.

Optimize reaction conditions (e.g., acetonitrile as solvent, 60–80°C) to avoid side reactions .

Q. How is this compound characterized structurally?

- Techniques :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for verifying methoxy and hydroxyl group positions .

- Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and methoxy signals (δ ~3.8 ppm). reports similar indole derivatives showing distinct splitting patterns for substituents .

- MS : Molecular ion peaks at m/z ~163 (molecular weight: 163.17 g/mol) .

Q. What biological activities are associated with this compound?

- Mechanism : Indole derivatives often exhibit receptor-binding affinity (e.g., serotonin receptors) and modulate pathways like antioxidant or anti-inflammatory responses .

- Reported Activities : Anticancer, antimicrobial, and enzyme inhibition (e.g., cholinesterase) based on structural analogs (e.g., 5-methoxy-1H-indol-6-ol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Approach : Use SHELXD/SHELXE for experimental phasing of high-resolution X-ray data. For example, SHELXPRO interfaces with macromolecular refinement to validate hydrogen-bonding networks involving the hydroxyl and methoxy groups .

- Case Study : Attia et al. ( ) resolved torsional angles in similar indoles (e.g., C8–N2–C1–C2 = 2.1°) to confirm substituent orientation .

Q. What strategies address contradictions in spectral or bioactivity data?

- Data Validation :

- Iterative analysis : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .

- Biological assays : Replicate dose-response curves under controlled pH/temperature (e.g., physiological pH 7.4) to account for environmental effects on activity .

- Example : Discrepancies in indole derivative stability (e.g., degradation to glucuronides) require LC-MS/MS quantification of metabolites .

Q. How to optimize synthetic yield while minimizing byproducts?

- Design :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C for reductions) and reaction times.

- Byproduct Mitigation : Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .

Q. What biochemical pathways are influenced by this compound?

- Hypothesis : Based on analogs (), it may inhibit ROS (reactive oxygen species) pathways or modulate cytochrome P450 enzymes.

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.